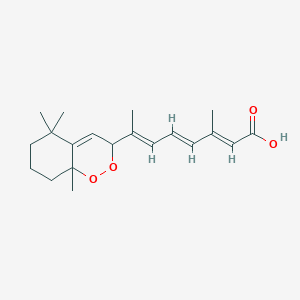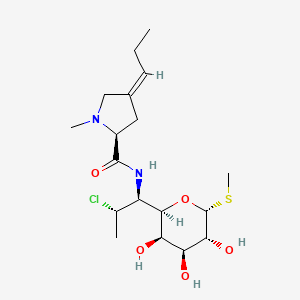
Didehydro Clindamycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Didehydro Clindamycin is a derivative of Clindamycin, a well-known lincosamide antibiotic. Clindamycin is widely used to treat various bacterial infections, including those caused by anaerobic bacteria and certain protozoa. This compound, like its parent compound, is expected to exhibit similar antibacterial properties but with potentially enhanced efficacy or different pharmacokinetic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Didehydro Clindamycin involves the chemical modification of Clindamycin. One common method includes the dehydrogenation of Clindamycin under specific reaction conditions. This process typically involves the use of strong oxidizing agents and controlled temperature conditions to achieve the desired dehydrogenation without degrading the compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar principles as the laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions: Didehydro Clindamycin can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to Clindamycin or other reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
科学的研究の応用
Chemistry: Used as a model compound to study the effects of dehydrogenation on antibiotic activity.
Biology: Investigated for its antibacterial properties against various strains of bacteria, including those resistant to Clindamycin.
Medicine: Explored as a potential treatment for infections caused by antibiotic-resistant bacteria.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.
作用機序
Didehydro Clindamycin, like Clindamycin, inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding impedes the assembly of the ribosome and the translation process, ultimately inhibiting bacterial growth. The molecular mechanism involves the compound acting as a structural analog of tRNA molecules, impairing peptide chain initiation and potentially stimulating the dissociation of peptidyl-tRNA from bacterial ribosomes .
類似化合物との比較
Clindamycin: The parent compound, widely used as an antibiotic.
Lincomycin: Another lincosamide antibiotic with a similar mechanism of action.
Erythromycin: A macrolide antibiotic that also targets the bacterial ribosome but has a different chemical structure.
Uniqueness: Didehydro Clindamycin is unique due to its dehydrogenated structure, which may confer different pharmacokinetic properties or enhanced efficacy against certain bacterial strains compared to Clindamycin. Its unique structure allows for the exploration of new therapeutic applications and the development of novel antibiotics.
特性
分子式 |
C18H31ClN2O5S |
|---|---|
分子量 |
423.0 g/mol |
IUPAC名 |
(2S,4Z)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylidenepyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H31ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h6,9,11-16,18,22-24H,5,7-8H2,1-4H3,(H,20,25)/b10-6-/t9-,11-,12+,13-,14+,15+,16+,18+/m0/s1 |
InChIキー |
SCLGFBLOIVDLCE-GGIYZFMMSA-N |
異性体SMILES |
CC/C=C\1/C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl |
正規SMILES |
CCC=C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


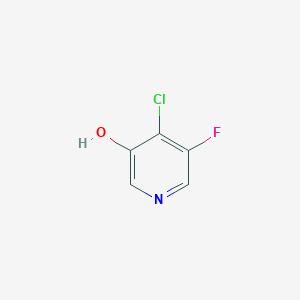

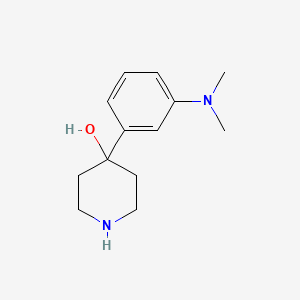
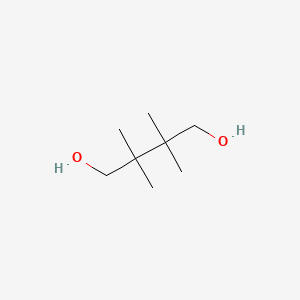
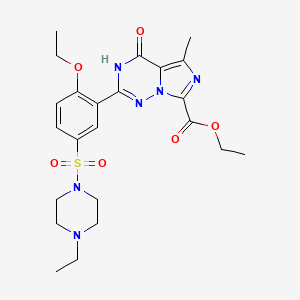

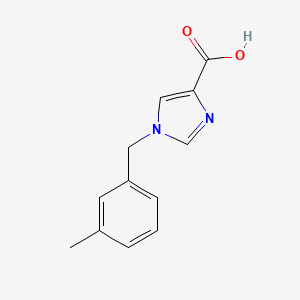
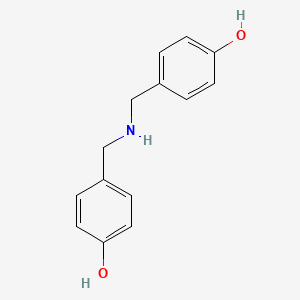
![alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13444816.png)
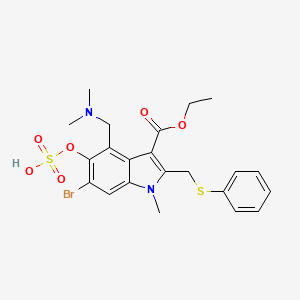
![(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid](/img/structure/B13444821.png)
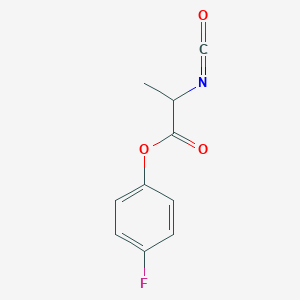
![methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13444836.png)
